molecular formula C7H12O B2817601 3-[(1S,2R)-2-Methylcyclopropyl]propanal CAS No. 2408935-77-1

3-[(1S,2R)-2-Methylcyclopropyl]propanal

Cat. No. B2817601
CAS RN: 2408935-77-1
M. Wt: 112.172
InChI Key: MARPTDMKXFVSTR-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(1S,2R)-2-Methylcyclopropyl]propanal” is a chemical compound with the molecular formula C7H12O . It is a type of aldehyde, which is a class of compounds that are well-known in organic chemistry .


Molecular Structure Analysis

The molecule contains a total of 29 bond(s); 11 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s) and 1 aldehyde(s) (aliphatic) .

Scientific Research Applications

Asymmetric Syntheses and Chemical Properties

The compound 3-[(1S,2R)-2-Methylcyclopropyl]propanal and its derivatives have been pivotal in asymmetric syntheses. For example, Mohapatra, Guguloth, and Yadav (2012) demonstrated the first efficient total syntheses of 3-[(1R,2R)- and 3-[(1S,2R)-2-(12-methyltridecyl)cyclopropyl]propanoic acid, showcasing the utility of these compounds in creating complex molecular architectures with specific stereochemical configurations (Mohapatra, Guguloth, & Yadav, 2012). Similarly, the development of versatile cis- and trans-dicarbon-substituted chiral cyclopropane units for the synthesis of conformationally restricted analogues of biologically active compounds highlights the significant role these molecules play in exploring bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).

Ethylene Inhibition in Agricultural Products

A significant application area for cyclopropyl derivatives, particularly 1-Methylcyclopropene (1-MCP), is in agriculture, where they are used to inhibit ethylene action, a crucial factor in the ripening and senescence of fruits and vegetables. Sisler, Serek, Dupille, and Goren (1999) found that 3-Methylcyclopropene (3-MCP), though less effective than 1-MCP, can bind to the ethylene receptor, blocking it and thereby inhibiting ethylene responses in various ethylene-responsive systems (Sisler, Serek, Dupille, & Goren, 1999). This illustrates the potential of such compounds to extend the shelf life and maintain the quality of agricultural products.

Impact on Fruit and Vegetable Preservation

Watkins (2006) elaborated on the effects of 1-MCP on fruits and vegetables, indicating its widespread adoption in the apple industry and potential benefits for other horticultural products. The review detailed how 1-MCP affects respiration, ethylene production, and other physiological aspects of fruits and vegetables, pointing towards its significant role in postharvest management to improve the maintenance of product quality (Watkins, 2006).

Ring Opening and Chemical Transformations

The study by Maier, Lautz, and Senger (2000) focused on the ring opening of 1-methylcyclopropene and cyclopropene, showcasing the formation of specific diyl species and providing insights into the chemical transformations and reactivity of cyclopropyl derivatives. This research adds to the understanding of cyclopropyl ring behavior under various conditions, offering valuable information for chemical synthesis and modification processes (Maier, Lautz, & Senger, 2000).

properties

IUPAC Name

3-[(1S,2R)-2-methylcyclopropyl]propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6-5-7(6)3-2-4-8/h4,6-7H,2-3,5H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARPTDMKXFVSTR-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]1CCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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